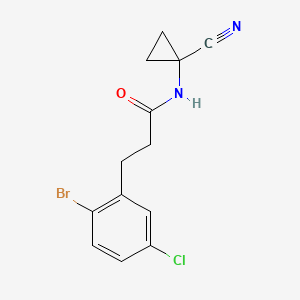
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a bromine and chlorine-substituted phenyl ring, a cyanocyclopropyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.
Cyclopropanation: Formation of the cyanocyclopropyl group.
Amidation: Coupling of the substituted phenyl ring with the cyanocyclopropyl group through an amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl ring or the amide group.
Reduction: Reduction reactions could target the nitrile group in the cyanocyclopropyl moiety.
Substitution: Halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitrile to amine.
Substitution: Replacement of halogen atoms with other functional groups.
科学的研究の応用
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
類似化合物との比較
Similar Compounds
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)acetamide: Similar structure with an acetamide group instead of propanamide.
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a cyanocyclopropyl group, and a propanamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C₁₃H₁₂BrClN₂O
- Molecular Weight : 327.60 g/mol
- CAS Number : 1645536-33-9
Synthesis
The synthesis of this compound typically involves:
- Halogenation : Introduction of bromine and chlorine atoms to the phenyl ring.
- Cyclopropanation : Formation of the cyanocyclopropyl group.
- Amidation : Coupling of the substituted phenyl ring with the cyanocyclopropyl group through an amide bond.
These steps are crucial for obtaining the desired compound with high purity and yield, often optimized through various synthetic techniques.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:
The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, which is essential for its potential therapeutic effects.
Pharmacological Studies
Research has indicated that compounds with similar structures may exhibit:
- Anti-inflammatory Properties : Potential inhibition of inflammatory pathways.
- Anticancer Activity : Induction of apoptosis in cancer cells through specific molecular interactions.
- Antimicrobial Effects : Inhibition of microbial growth by disrupting cellular processes.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
- Anticancer Research : Preliminary findings indicated that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Enzymatic Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic pathways, revealing that this compound could serve as a lead for developing enzyme inhibitors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(2-Bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide | Structure | Anticancer, anti-inflammatory |
| 3-(2-Bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)butanamide | Structure | Antimicrobial properties |
特性
IUPAC Name |
3-(2-bromo-5-chlorophenyl)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGLLFCVJFSZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














